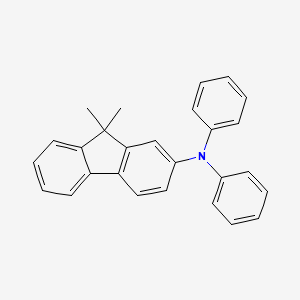
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine
Übersicht
Beschreibung
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine is an organic compound with the molecular formula C27H23N and a molecular weight of 361.48 g/mol . It is a derivative of fluorene, characterized by the presence of two phenyl groups and a dimethyl group attached to the nitrogen atom. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties .
Wirkmechanismus
Target of Action
The primary target of 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine is the Organic Light Emitting Diode (OLED) . It is a fluorescent material that exhibits excellent luminescent properties and electron transport capabilities .
Mode of Action
This compound interacts with its target by serving as a material for the light-emitting layer and the electron injection layer in the OLED . This interaction results in the production of high-efficiency OLED displays and lighting devices .
Biochemical Pathways
It is known that the compound plays a crucial role in the electron transport chain within the oled, contributing to the device’s luminescent properties .
Result of Action
The result of the action of this compound is the production of high-efficiency OLED displays and lighting devices . The compound’s excellent luminescent properties and electron transport capabilities contribute to the superior performance of these devices .
Biochemische Analyse
Biochemical Properties
It is known that it has excellent luminescent properties and electronic transport capabilities
Cellular Effects
As a component in OLEDs, it is primarily used for its luminescent properties rather than its biological effects .
Molecular Mechanism
It is known to exhibit excellent luminescent properties and electronic transport capabilities when used in OLEDs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the dimethyl and diphenyl groups.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation.
Sonogashira Coupling: One of the key steps involves the Sonogashira coupling reaction, where an aryl bromide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions typically target the nitrogen atom, converting it to secondary or primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, secondary amines, and substituted fluorenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Organic Electronics: It is extensively used as a hole-transport material in OLEDs due to its high thermal stability and efficient charge transport properties.
Photovoltaics: The compound is also explored in organic photovoltaic cells for its ability to facilitate charge separation and transport.
Biological Studies: In biological research, it is used as a fluorescent probe for studying cellular processes and imaging applications.
Material Science: The compound’s unique electronic properties make it a valuable material for developing new organic semiconductors and light-emitting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: This compound is similar in structure but has additional naphthyl groups, which can enhance its electronic properties.
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: This derivative features ethynyl groups, which can improve its photophysical properties.
N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine: This compound has a biphenyl group, offering different electronic characteristics.
Uniqueness
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine stands out due to its balanced combination of thermal stability, efficient hole-transport properties, and ease of synthesis. These attributes make it a preferred choice for various applications in organic electronics and material science .
Eigenschaften
IUPAC Name |
9,9-dimethyl-N,N-diphenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-16-10-9-15-23(25)24-18-17-22(19-26(24)27)28(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXDWLRVWTADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570390 | |
| Record name | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148077-51-4 | |
| Record name | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
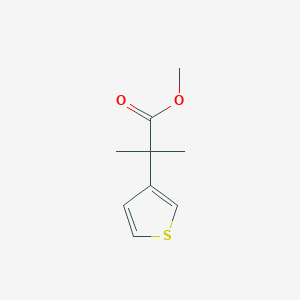
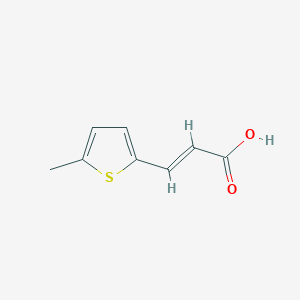


![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
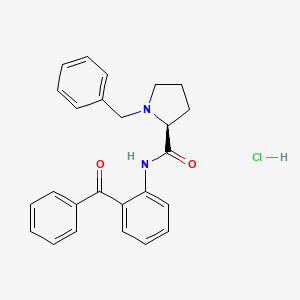
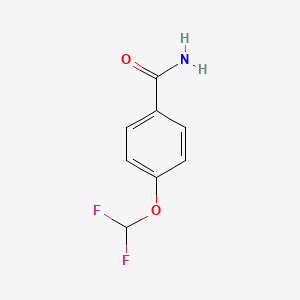
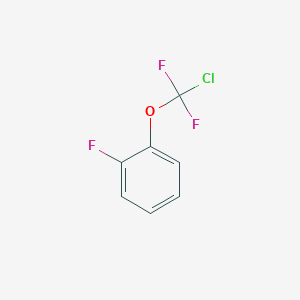

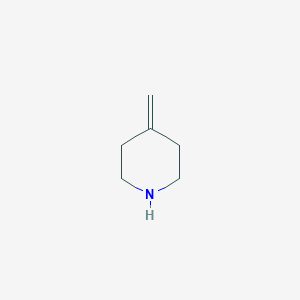

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
